Ethylvanillin

Description

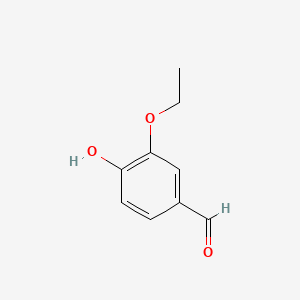

Ethyl vanillin is a member of the class of benzaldehydes that is vanillin in which the methoxy group is replaced by an ethoxy group. It has a role as an antioxidant and a flavouring agent. It is a member of benzaldehydes, a member of phenols and an aromatic ether. It is functionally related to a vanillin.

Ethyl vanillin has been reported in Microtropis japonica and Cornus officinalis with data available.

Ethyl vanillin is a metabolite found in or produced by Saccharomyces cerevisiae.

Properties

IUPAC Name |

3-ethoxy-4-hydroxybenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O3/c1-2-12-9-5-7(6-10)3-4-8(9)11/h3-6,11H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBOQJANXLMLOSS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=CC(=C1)C=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O3 | |

| Record name | ETHYL VANILLIN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20398 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5021968 | |

| Record name | 3-Ethoxy-4-hydroxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5021968 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Ethyl vanillin appears as colorless crystals. More intense vanilla odor and taste than vanillin. (NTP, 1992), Liquid; Liquid, Other Solid; Other Solid; Pellets or Large Crystals, Colorless, white, or slightly yellow solid with an intense vanilla odor; [HSDB] White crystalline powder; [MSDSonline], Solid, colourless or slightly yellow crystal flakes with an intense vanilla odour | |

| Record name | ETHYL VANILLIN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20398 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Benzaldehyde, 3-ethoxy-4-hydroxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ethyl vanillin | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/5260 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Ethyl vanillin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029665 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | Ethyl vanillin | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/776/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

285 °C, 285.00 to 294.00 °C. @ 760.00 mm Hg | |

| Record name | ETHYL VANILLIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/945 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Ethyl vanillin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029665 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Flash Point |

145 °C (293 °F) - closed cup | |

| Record name | ETHYL VANILLIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/945 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

Slightly soluble (NTP, 1992), In water, 2,822 mg/L at 25 °C, Slightly soluble in water (1 g in 100 mL at 50 °C), Soluble in ethanol, ether, benzene, chloroform, Freely soluble in ... solutions of alkali hydroxides; soluble in glycerol, propylene glycol, Solubility in 95% alcohol about 1 g/2 mL, 2.82 mg/mL at 25 °C, insoluble in water; soluble in organic solvents, oils, very soluble (1g in 2ml) (in ethanol) | |

| Record name | ETHYL VANILLIN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20398 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | ETHYL VANILLIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/945 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Ethyl vanillin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029665 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | Ethyl vanillin | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/776/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Vapor Pressure |

0.0000104 [mmHg], 1.04X10-5 mm Hg at 25 °C | |

| Record name | Ethyl vanillin | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/5260 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | ETHYL VANILLIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/945 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Fine, crystalline needles, White or slightly yellowish crystals, Colorless flakes | |

CAS No. |

121-32-4 | |

| Record name | ETHYL VANILLIN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20398 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Ethylvanillin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=121-32-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl vanillin [NF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000121324 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethylvanillin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=67240 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethylvanillin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1803 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzaldehyde, 3-ethoxy-4-hydroxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3-Ethoxy-4-hydroxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5021968 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-ethoxy-4-hydroxybenzaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.059 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ETHYL VANILLIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YC9ST449YJ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | ETHYL VANILLIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/945 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Ethyl vanillin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029665 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

171 to 172 °F (NTP, 1992), 76.7 °C, 76 - 78 °C | |

| Record name | ETHYL VANILLIN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20398 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | ETHYL VANILLIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/945 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Ethyl vanillin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029665 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Primary Synthesis Mechanism: The Guaethol-Glyoxylic Acid Pathway

An In-depth Technical Guide to the Synthesis Mechanism and Kinetics of Ethylvanillin

Abstract

This compound (3-ethoxy-4-hydroxybenzaldehyde) is a synthetic aromatic compound with a flavor profile approximately three to four times more potent than vanillin (B372448), making it a cornerstone of the flavor and fragrance industries.[1][2] Its application extends to foods, beverages, pharmaceuticals, and cosmetics, necessitating efficient and well-understood production methods.[3][4] This technical guide provides a comprehensive overview of the primary industrial synthesis mechanism for this compound, the guaethol-glyoxylic acid pathway, along with alternative routes. It delves into the mechanistic steps of condensation, oxidation, and decarboxylation. Furthermore, this document explores the reaction kinetics, drawing upon analogous studies of vanillin synthesis and the oxidation of this compound itself, to provide a framework for process optimization. Detailed experimental protocols and quantitative data are presented to support researchers, scientists, and drug development professionals in this field.

The most prevalent industrial method for producing this compound starts from catechol, which is first converted to guaethol (2-ethoxyphenol).[5][6] This intermediate then undergoes a multi-step reaction sequence involving condensation with glyoxylic acid, oxidation, and subsequent decarboxylation to yield the final product.[7]

1.1 Step-by-Step Mechanism

-

Ethylation of Catechol to Guaethol : The synthesis begins with the ethylation of catechol to produce guaethol.[5][6] This step introduces the characteristic ethoxy group of this compound.

-

Condensation with Glyoxylic Acid : Guaethol is condensed with glyoxylic acid in an electrophilic aromatic substitution reaction.[8] This forms the key intermediate, 4-hydroxy-3-ethoxymandelic acid.[9] The reaction conditions, particularly pH and the presence of catalysts, are critical for maximizing the yield and selectivity of this step.

-

Oxidation : The mandelic acid derivative is then oxidized. This can be achieved using various oxidizing agents, including air or chemical oxidants like cupric hydroxide (B78521) (Cu(OH)₂) in the presence of sodium hydroxide.[7][10]

-

Decarboxylation : The final step is the decarboxylation of the oxidized intermediate, which removes the carboxylic acid group and forms the aldehyde functional group of this compound.[5][7]

Caption: The Guaethol-Glyoxylic Acid pathway for this compound synthesis.

Alternative Synthesis Routes

While the glyoxylic acid method is dominant, other synthetic pathways have been developed.

2.1 Reimer-Tiemann Reaction Route

An alternative method involves the Reimer-Tiemann reaction, using o-ethoxyphenol and chloroform (B151607) as primary raw materials.[11] This process can be optimized using continuous flow microfluidic techniques, which offer advantages such as controlled reaction times and improved yields.[12] A phase-transfer catalyst, such as triethylamine (B128534), is typically employed to facilitate the reaction.[11] Under optimized conditions in a micro-reactor, this method can achieve yields of up to 82.3%.[12]

Caption: Workflow for this compound synthesis via the Reimer-Tiemann reaction.

2.2 p-Cresol (B1678582) Route

A multi-step synthesis starting from p-cresol has also been patented. This method involves:

-

Oxidation of p-cresol in methanol (B129727) with catalysts to form p-hydroxybenzaldehyde.

-

Chlorination of p-hydroxybenzaldehyde to yield 3-chloro-4-hydroxybenzaldehyde.

-

Reaction of the chlorinated intermediate with sodium ethoxide to produce this compound.[13]

Reaction Kinetics

Detailed kinetic studies specifically for the industrial synthesis of this compound are not extensively published. However, valuable insights can be drawn from related processes, particularly the synthesis of its methyl analog, vanillin, and studies on the oxidation of this compound itself.

3.1 Kinetics of the Condensation Step

The condensation of guaiacol (B22219) (the methyl analog of guaethol) with glyoxylic acid has been studied, and the findings are considered analogous to the this compound process. Research indicates that the use of an Al³⁺ catalyst can increase selectivity and reduce the activation energy of the reaction.[14][15] This suggests that Lewis acid catalysis plays a significant role in the efficiency of the condensation step.

| Parameter | Observation in Vanillin Synthesis | Relevance to this compound Synthesis | Citation |

| Catalyst | Al³⁺ found to be a helpful catalyst. | Similar Lewis acid catalysts could enhance reaction efficiency. | [15] |

| Selectivity | With Al³⁺, selectivity for the desired mandelic acid intermediate increased from 83% to 88%. | Catalysis can minimize the formation of byproducts. | [15] |

| Activation Energy | The involvement of Al³⁺ was found to reduce the reaction's activation energy. | Lowering activation energy allows for milder reaction conditions and faster rates. | [14][15] |

3.2 Kinetics of Oxidation

While data on the oxidation step within the synthesis pathway is scarce, the kinetics of the oxidation of this compound by hexacyanoferrate(III) in an alkaline medium has been investigated. This study provides a model for the kinetic behavior of the this compound molecule. The reaction was found to be first-order with respect to the oxidant [hexacyanoferrate(III)] and fractional-order with respect to both this compound and the hydroxide ion concentration.[16] The added product, hexacyanoferrate(II), had a retarding effect on the reaction rate.[16]

| Reactant | Reaction Order | Citation |

| Hexacyanoferrate(III) (Oxidant) | First Order | [16] |

| This compound (Substrate) | Fractional Order | [16] |

| Hydroxide Ion | Fractional Order | [16] |

Experimental Protocols

The following sections provide detailed methodologies for key synthesis routes based on published literature and patents.

4.1 Protocol 1: One-Pot Synthesis via Guaethol and Glyoxylic Acid

This protocol is adapted from a patented method that combines the condensation and oxidation steps into a single reactor, simplifying the process.[10]

-

Reagents & Molar Ratios :

-

Glyoxylic Acid: 1.0 mol

-

Guaethol (Ethyl Guaiacol): 1.0-1.2 mol

-

Sodium Hydroxide (NaOH): 2.0-4.0 mol

-

Catalyst: Y-type molecular sieve loaded with Copper, Manganese, and Cobalt oxides.[10]

-

-

Apparatus : A multi-necked reactor equipped with a mechanical stirrer, multiple dropping funnels for controlled addition of reactants, a heating mantle with temperature control, a pH probe, and an air inlet.

-

Procedure :

-

The reactor is charged with water, a portion of the sodium hydroxide solution, and the catalyst. The mixture is heated to 60-80°C with stirring and air bubbling through the solution.[10][17]

-

Solutions of glyoxylic acid, guaethol, and the remaining sodium hydroxide are added simultaneously and slowly via dropping funnels.[17]

-

During the addition, the temperature is maintained between 40-80°C. The rate of alkali addition is controlled to keep the reaction solution pH above 12.[10] This ensures the concentration of the 3-ethoxy-4-hydroxymandelic acid intermediate remains low (e.g., below 4%), as the oxidation occurs concurrently.[10]

-

After the addition is complete, the temperature is raised to 80-100°C and held for several hours to complete the reaction.[10]

-

The reaction mixture is cooled, and the catalyst is filtered off.

-

The filtrate is acidified with sulfuric acid to facilitate decarboxylation and precipitate the crude product.[10]

-

The crude this compound is isolated and purified, typically by extraction and vacuum distillation.[10]

-

Caption: Experimental workflow for the one-pot synthesis of this compound.

4.2 Protocol 2: Microfluidic Synthesis via Reimer-Tiemann Reaction

This protocol is based on a published method utilizing continuous flow micro-reaction technology.[11][12]

-

Reagents & Molar Ratios :

-

o-Ethoxyphenol: 1.0 mol

-

Chloroform: 1.2 mol

-

Sodium Hydroxide: 4.0 mol

-

Triethylamine (catalyst): 0.025 mol

-

Solvent: 95% Ethanol[11]

-

-

Apparatus : A micro-fluidic device comprising two inlet pumps, a micro-mixer (e.g., cross-finger type), a temperature-controlled micro-reactor channel, and a collection vessel.[11]

-

Procedure :

-

Solution Preparation :

-

Solution A: Dissolve 0.05 mol of o-ethoxyphenol, a corresponding amount of NaOH and triethylamine in 20 mL of ethanol.

-

Solution B: Prepare a solution with 0.08 mol of chloroform.[11]

-

-

Reaction :

-

Work-up :

-

The product stream is collected from the reactor outlet and cooled.

-

The solution is acidified with sulfuric acid to a pH of 2-3.[11]

-

The product is extracted with an organic solvent (e.g., diethyl ether).

-

The solvent is removed by distillation, and the resulting solid is purified by recrystallization from hot water to yield yellow crystalline this compound.[11]

-

-

Conclusion

The synthesis of this compound is a well-established industrial process, with the guaethol-glyoxylic acid pathway being the most economically significant route. The mechanism, involving electrophilic condensation followed by oxidative decarboxylation, is understood, though the kinetics are not widely published. Insights from analogous vanillin syntheses suggest that catalysis is key to improving reaction rates and selectivity. Alternative methods, such as the Reimer-Tiemann reaction optimized in micro-reactors, offer novel approaches with high yields and process control. For researchers and professionals in the field, a deeper understanding of the reaction kinetics for each step of the primary synthesis route could unlock further opportunities for process intensification, yield maximization, and the development of more sustainable catalytic systems.

References

- 1. phytochemia.com [phytochemia.com]

- 2. sphinxsai.com [sphinxsai.com]

- 3. Buy Ethyl Vanillin from Brenntag The Netherlands suppliers | 121-32-4 | Brenntag [brenntag.com]

- 4. hz-focus.com [hz-focus.com]

- 5. This compound - Wikipedia [en.wikipedia.org]

- 6. Ethyl Vanillin - Ataman Kimya [atamanchemicals.com]

- 7. Ethyl vanillin 121-32-4 producing process [sdhshchem.com]

- 8. taylorandfrancis.com [taylorandfrancis.com]

- 9. patents.justia.com [patents.justia.com]

- 10. CN102040495A - Method for synthesizing vanillin by using glyoxylic acid and guaiacol together - Google Patents [patents.google.com]

- 11. jocpr.com [jocpr.com]

- 12. jocpr.com [jocpr.com]

- 13. CN103467261B - Synthesizing method of ethyl vanillin - Google Patents [patents.google.com]

- 14. Effect and Mechanism of Aluminum(III) for Guaiacol–Glyoxylic Acid Condensation Reaction in Vanillin Production - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Effect and Mechanism of Aluminum(III) for Guaiacol-Glyoxylic Acid Condensation Reaction in Vanillin Production - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. asianpubs.org [asianpubs.org]

- 17. CN102069005A - Catalyst for synthesizing vanillin by using a glyoxylic acid method and a one-pot method and preparation method thereof - Google Patents [patents.google.com]

Unveiling the Molecular Architecture of Ethylvanillin: A Spectroscopic Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive analysis of the spectroscopic data of ethylvanillin, a widely used flavoring agent and key intermediate in the pharmaceutical and fragrance industries. By delving into Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy, this document offers a detailed roadmap for the structural elucidation and characterization of this important aromatic compound.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from the spectroscopic analysis of this compound.

¹H NMR Spectroscopic Data

Solvent: Chloroform-d (CDCl₃) Frequency: 90 MHz[1]

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 9.83 | Singlet | 1H | Aldehyde (-CHO) |

| 7.42 - 7.39 | Multiplet | 2H | Aromatic (H-2, H-6) |

| 7.05 | Doublet | 1H | Aromatic (H-5) |

| 6.1 (approx.) | Singlet | 1H | Phenolic (-OH) |

| 4.14 | Quartet | 2H | Methylene (B1212753) (-O-CH₂-CH₃) |

| 1.47 | Triplet | 3H | Methyl (-O-CH₂-CH₃) |

¹³C NMR Spectroscopic Data

Solvent: Chloroform-d (CDCl₃)

| Chemical Shift (δ) ppm | Assignment |

| 191.1 | Aldehyde Carbonyl (C=O) |

| 151.7 | Aromatic (C-4, C-O-CH₂CH₃) |

| 147.8 | Aromatic (C-3, C-OH) |

| 129.9 | Aromatic (C-1) |

| 125.1 | Aromatic (C-6) |

| 114.3 | Aromatic (C-5) |

| 109.4 | Aromatic (C-2) |

| 64.4 | Methylene (-O-CH₂-CH₃) |

| 14.7 | Methyl (-O-CH₂-CH₃) |

Infrared (IR) Spectroscopic Data

Sample State: Solid (Thin Film)[2]

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3200-3500 | Broad | O-H stretch (phenolic) |

| 3000-3100 | Medium | C-H stretch (aromatic) |

| 2980, 2870 | Medium | C-H stretch (aliphatic) |

| 2830, 2730 | Weak | C-H stretch (aldehyde) |

| 1685 | Strong | C=O stretch (aldehyde) |

| 1590, 1510 | Strong | C=C stretch (aromatic ring) |

| 1270 | Strong | C-O stretch (ether) |

| 1140 | Strong | C-O stretch (phenol) |

Ultraviolet-Visible (UV-Vis) Spectroscopic Data

Solvent: Not specified

| λmax (nm) | Molar Absorptivity (ε) | Transition |

| ~250 | ~10,000 M⁻¹cm⁻¹ | π → π* (involving the nitro and benzene (B151609) groups)[3] |

| ~300 | ~1,000 M⁻¹cm⁻¹ | π → π* (within the arene function)[3] |

| ~350 | ~100 M⁻¹cm⁻¹ | n → π* (from lone pairs of the aldehyde moiety)[3] |

Experimental Protocols

Detailed methodologies for the acquisition of the spectroscopic data are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the proton and carbon framework of this compound.

Instrumentation: A 90 MHz (for ¹H NMR) or higher field NMR spectrometer.

Sample Preparation:

-

Weigh approximately 10-20 mg of this compound.

-

Dissolve the sample in approximately 0.7 mL of deuterated chloroform (B151607) (CDCl₃) containing 0.03% v/v tetramethylsilane (B1202638) (TMS) as an internal standard.

-

Transfer the solution to a 5 mm NMR tube.

¹H NMR Acquisition Parameters:

-

Pulse Program: Standard single-pulse experiment.

-

Number of Scans: 16-32

-

Relaxation Delay: 1.0 s

-

Spectral Width: 0-10 ppm

-

Temperature: 298 K

¹³C NMR Acquisition Parameters:

-

Pulse Program: Proton-decoupled single-pulse experiment.

-

Number of Scans: 1024 or more to achieve adequate signal-to-noise.

-

Relaxation Delay: 2.0 s

-

Spectral Width: 0-220 ppm

-

Temperature: 298 K

Data Processing:

-

Apply Fourier transformation to the acquired free induction decay (FID).

-

Phase correct the resulting spectrum.

-

Calibrate the chemical shift scale using the TMS signal at 0.00 ppm.

-

Integrate the peaks in the ¹H NMR spectrum.

-

Assign the peaks based on their chemical shifts, multiplicities, and integration values, and by comparison with literature data and spectral databases.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in this compound.

Instrumentation: Fourier Transform Infrared (FT-IR) spectrometer.

Sample Preparation (Thin Solid Film Method): [2]

-

Dissolve a small amount (a few milligrams) of this compound in a volatile solvent such as methylene chloride or acetone.

-

Place a drop of the resulting solution onto a clean, dry salt plate (e.g., NaCl or KBr).

-

Allow the solvent to evaporate completely, leaving a thin, even film of the solid sample on the plate.

Acquisition Parameters:

-

Scan Range: 4000-400 cm⁻¹

-

Number of Scans: 16-32

-

Resolution: 4 cm⁻¹

-

Mode: Transmittance

Data Processing:

-

Acquire a background spectrum of the clean, empty sample compartment.

-

Acquire the sample spectrum.

-

The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final transmittance or absorbance spectrum.

-

Identify and assign the characteristic absorption bands corresponding to the functional groups present in this compound.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Objective: To investigate the electronic transitions within the this compound molecule.

Instrumentation: A dual-beam UV-Vis spectrophotometer.

Sample Preparation:

-

Prepare a stock solution of this compound of a known concentration (e.g., 1 mg/mL) in a suitable UV-grade solvent (e.g., ethanol (B145695) or cyclohexane).

-

From the stock solution, prepare a series of dilutions to a concentration that gives an absorbance reading between 0.1 and 1.0. A typical concentration is in the range of 10-20 µg/mL.

Acquisition Parameters:

-

Wavelength Range: 200-400 nm

-

Scan Speed: Medium

-

Slit Width: 1.0 nm

-

Mode: Absorbance

Data Processing:

-

Record a baseline spectrum using a cuvette filled with the pure solvent.

-

Record the spectrum of the this compound solution.

-

Identify the wavelength(s) of maximum absorbance (λmax).

-

If the concentration and path length are known, the molar absorptivity (ε) can be calculated using the Beer-Lambert law (A = εcl).

Visualization of Spectroscopic Analysis Workflow

The following diagrams illustrate the logical flow of information in the spectroscopic analysis of this compound.

Caption: Workflow for the spectroscopic elucidation of this compound's structure.

Caption: Logical flow for interpreting NMR data of this compound.

Caption: Interpretation logic for the IR spectrum of this compound.

References

The Solubility of Ethylvanillin: A Comprehensive Technical Guide for Experimental Design

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility of ethylvanillin in various organic solvents, designed to aid in the meticulous planning and execution of experimental studies. This compound, a synthetic flavoring agent with a more potent aroma than vanillin, sees extensive use in the food, pharmaceutical, and cosmetic industries. A thorough understanding of its solubility is paramount for formulation development, purification processes, and analytical method design.

Quantitative Solubility Data of this compound

The solubility of this compound in a range of pure organic solvents has been experimentally determined and is presented below. The data, expressed in mole fraction (x), illustrates the solubility at various temperatures, providing a critical resource for selecting appropriate solvent systems. The solubility generally increases with a rise in temperature.[1][2]

| Solvent | Temperature (K) | Mole Fraction (x) |

| Alcohols | ||

| Methanol | 273.15 | 0.2951 |

| 278.15 | 0.3284 | |

| 283.15 | 0.3653 | |

| 288.15 | 0.4061 | |

| 293.15 | 0.4513 | |

| 298.15 | 0.5014 | |

| 303.15 | 0.5568 | |

| 308.15 | 0.6181 | |

| 313.15 | 0.6858 | |

| 318.15 | 0.7604 | |

| Ethanol | 273.15 | 0.2559 |

| 278.15 | 0.2862 | |

| 283.15 | 0.3195 | |

| 288.15 | 0.3562 | |

| 293.15 | 0.3967 | |

| 298.15 | 0.4414 | |

| 303.15 | 0.4907 | |

| 308.15 | 0.5451 | |

| 313.15 | 0.6051 | |

| 318.15 | 0.6712 | |

| n-Propanol | 273.15 | 0.2285 |

| 278.15 | 0.2564 | |

| 283.15 | 0.2872 | |

| 288.15 | 0.3211 | |

| 293.15 | 0.3585 | |

| 298.15 | 0.3998 | |

| 303.15 | 0.4454 | |

| 308.15 | 0.4957 | |

| 313.15 | 0.5512 | |

| 318.15 | 0.6124 | |

| Isopropanol | 273.15 | 0.2078 |

| 278.15 | 0.2341 | |

| 283.15 | 0.2631 | |

| 288.15 | 0.2951 | |

| 293.15 | 0.3304 | |

| 298.15 | 0.3693 | |

| 303.15 | 0.4123 | |

| 308.15 | 0.4597 | |

| 313.15 | 0.5120 | |

| 318.15 | 0.5697 | |

| Ketones | ||

| Acetone | 273.15 | 0.3482 |

| 278.15 | 0.3845 | |

| 283.15 | 0.4241 | |

| 288.15 | 0.4674 | |

| 293.15 | 0.5148 | |

| 298.15 | 0.5668 | |

| 303.15 | 0.6238 | |

| 308.15 | 0.6865 | |

| 313.15 | 0.7554 | |

| 318.15 | 0.8311 | |

| Esters | ||

| Ethyl Acetate | 273.15 | 0.2793 |

| 278.15 | 0.3111 | |

| 283.15 | 0.346 | |

| 288.15 | 0.3844 | |

| 293.15 | 0.4266 | |

| 298.15 | 0.4731 | |

| 303.15 | 0.5243 | |

| 308.15 | 0.5807 | |

| 313.15 | 0.6428 | |

| 318.15 | 0.7112 | |

| Ethers | ||

| Tetrahydrofuran | 273.15 | 0.3811 |

| 278.15 | 0.4194 | |

| 283.15 | 0.4611 | |

| 288.15 | 0.5067 | |

| 293.15 | 0.5566 | |

| 298.15 | 0.6114 | |

| 303.15 | 0.6716 | |

| 308.15 | 0.7378 | |

| 313.15 | 0.8105 | |

| 318.15 | 0.8904 | |

| Nitriles | ||

| Acetonitrile | 273.15 | 0.1169 |

| 278.15 | 0.1342 | |

| 283.15 | 0.1539 | |

| 288.15 | 0.1761 | |

| 293.15 | 0.2012 | |

| 298.15 | 0.2294 | |

| 303.15 | 0.2611 | |

| 308.15 | 0.2967 | |

| 313.15 | 0.3366 | |

| 318.15 | 0.3813 |

Experimental Protocols for Solubility Determination

The following are detailed methodologies for determining the solubility of this compound. These protocols are based on established gravimetric and spectroscopic techniques.

Gravimetric Method (Static Analytical Method)

This method involves achieving equilibrium of a saturated solution and then determining the concentration of the solute by mass.

Materials and Equipment:

-

This compound (high purity)

-

Selected organic solvent (analytical grade)

-

Analytical balance (±0.0001 g)

-

Thermostatic water bath or shaker with temperature control (±0.1 K)

-

Jacketed glass vessel (50 mL)

-

Magnetic stirrer and stir bars

-

Syringe filters (0.45 µm, solvent compatible)

-

Syringes

-

Pre-weighed glass vials

-

Drying oven

Procedure:

-

Sample Preparation: Add an excess amount of this compound to the jacketed glass vessel containing a known volume of the selected organic solvent.

-

Equilibration: Place the vessel in the thermostatic shaker. Stir the mixture continuously at a constant temperature for a predetermined time (e.g., 24-48 hours) to ensure equilibrium is reached. The time to reach equilibrium should be established by preliminary experiments where samples are taken at different time intervals until the concentration remains constant.

-

Sample Withdrawal and Filtration: Once equilibrium is achieved, stop the stirring and allow the undissolved solid to settle for at least 2 hours. Carefully withdraw a known volume of the supernatant using a pre-warmed or pre-cooled syringe to match the equilibrium temperature. Immediately filter the solution through a syringe filter into a pre-weighed glass vial to remove any undissolved particles.

-

Gravimetric Analysis: Weigh the vial containing the filtrate to determine the mass of the saturated solution.

-

Solvent Evaporation: Place the vial in a drying oven at a temperature sufficient to evaporate the solvent without degrading the this compound (e.g., 60-80°C). Dry the sample to a constant weight.

-

Calculation:

-

Mass of dissolved this compound = (Mass of vial + residue) - (Mass of empty vial)

-

Mass of solvent = (Mass of vial + solution) - (Mass of vial + residue)

-

Solubility ( g/100g solvent) = (Mass of dissolved this compound / Mass of solvent) x 100

-

To calculate the mole fraction, convert the masses of this compound and the solvent to moles using their respective molar masses.

-

UV-Vis Spectrophotometry Method

This method is suitable for determining the solubility of compounds that absorb ultraviolet or visible light, such as this compound.[3]

Materials and Equipment:

-

This compound (high purity)

-

Selected organic solvent (UV-grade)

-

UV-Vis spectrophotometer

-

Quartz cuvettes

-

Volumetric flasks and pipettes

-

Analytical balance (±0.0001 g)

-

Thermostatic water bath or shaker with temperature control (±0.1 K)

-

Syringe filters (0.45 µm, solvent compatible)

Procedure:

-

Preparation of Standard Solutions and Calibration Curve:

-

Prepare a stock solution of this compound of a known concentration in the chosen solvent.

-

Perform serial dilutions of the stock solution to create a series of standard solutions with decreasing concentrations.

-

Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax) for this compound in that specific solvent.

-

Plot a calibration curve of absorbance versus concentration. The curve should be linear and pass through the origin (or be corrected for a blank).

-

-

Preparation of Saturated Solution:

-

Follow steps 1 and 2 from the Gravimetric Method to prepare a saturated solution of this compound at a constant temperature.

-

-

Sample Withdrawal and Dilution:

-

Follow step 3 from the Gravimetric Method to withdraw and filter a sample of the saturated supernatant.

-

Accurately dilute a known volume of the filtered saturated solution with the solvent to bring the absorbance within the linear range of the calibration curve.

-

-

Absorbance Measurement: Measure the absorbance of the diluted solution at the λmax.

-

Calculation:

-

Use the equation of the calibration curve to determine the concentration of the diluted solution.

-

Calculate the concentration of the original saturated solution by multiplying the concentration of the diluted solution by the dilution factor.

-

Express the solubility in the desired units (e.g., g/L, mol/L).

-

Experimental Workflow Diagram

The following diagram illustrates the general workflow for the experimental determination of this compound solubility.

Caption: Experimental workflow for determining this compound solubility.

References

Historical perspective on the discovery and synthesis of ethylvanillin

A Historical and Technical Guide to the Synthesis of Ethylvanillin

Introduction

This compound (3-ethoxy-4-hydroxybenzaldehyde) is a synthetic organic compound that holds a significant place in the flavor and fragrance industries. As a homolog of vanillin (B372448), it consists of a benzene (B151609) ring substituted with hydroxyl, ethoxy, and formyl groups.[1][2] A key distinction and the primary driver of its commercial use is its potency; this compound's flavor and aroma are approximately three to four times stronger than that of naturally occurring vanillin.[2][3][4] Unlike vanillin, this compound is an entirely artificial molecule and does not appear in nature.[2][5]

The compound's influence extends beyond flavor, having played a revolutionary role in perfumery. Its incorporation into Jacques Guerlain's iconic "Shalimar" in 1925 is one of the earliest and most famous examples of a synthetic molecule defining a flagship fragrance, liberating olfactory artists from the constraints of purely natural ingredients.[1][2] This guide provides a historical perspective on the discovery and evolution of this compound synthesis, offering in-depth technical details, experimental protocols, and comparative data for researchers, scientists, and professionals in drug development.

Historical Perspective and Discovery

The history of this compound is inextricably linked to the groundbreaking work on its counterpart, vanillin. The first successful isolation and structural elucidation of vanillin by Gobley in 1858, followed by its first chemical synthesis from coniferin (B30667) by Ferdinand Tiemann and Wilhelm Haarmann in 1874, laid the foundational chemical knowledge for aromatic aldehydes.[6][7] This pioneering era of synthetic chemistry paved the way for the creation of vanillin analogs.

The synthesis of this compound mirrors the chemistry developed for vanillin, primarily involving the substitution of an ethoxy group for vanillin's methoxy (B1213986) group.[5] While a specific date for its first synthesis is not as clearly documented as vanillin's, its commercial availability and prominent use by the 1920s indicate its development in the late 19th or early 20th century. The most prominent synthesis routes that have been developed and industrialized over the years include processes starting from catechol, p-hydroxybenzaldehyde, and guaethol.

Key Synthesis Methodologies

Several chemical pathways have been established for the industrial production of this compound. The following sections detail the most significant historical and current methods.

Synthesis from Catechol (Glyoxylic Acid Method)

This route is one of the most widely practiced and efficient methods for producing both vanillin and this compound.[8][9] The process involves a three-step sequence starting from catechol.

Workflow Overview:

-

Ethylation: Catechol is first ethylated to produce 3-ethoxy-4-hydroxyphenol, commonly known as guaethol.

-

Condensation: The resulting guaethol is condensed with glyoxylic acid in an electrophilic aromatic substitution reaction. This step forms 3-ethoxy-4-hydroxymandelic acid.[1]

-

Oxidative Decarboxylation: The mandelic acid intermediate is subsequently oxidized and decarboxylated to yield the final product, this compound.[1][3][4]

Synthesis from p-Hydroxybenzaldehyde

This alternative pathway involves the functionalization of p-hydroxybenzaldehyde, a readily available chemical intermediate.

Workflow Overview:

-

Halogenation: p-Hydroxybenzaldehyde is first brominated or chlorinated at the 3-position to yield 3-bromo-4-hydroxybenzaldehyde (B1265673) or its chloro-analog.[10][11]

-

Ethoxylation: The halogenated intermediate undergoes a nucleophilic aromatic substitution reaction with sodium ethoxide. This reaction is typically catalyzed by a copper salt (e.g., CuCl₂, CuO) and displaces the halogen atom with an ethoxy group to form this compound.[11][12]

Synthesis via Reimer-Tiemann Reaction

The Reimer-Tiemann reaction is a classic organic reaction used for the ortho-formylation of phenols. While historically significant, it is often associated with lower yields compared to other industrial methods.[13]

Workflow Overview:

-

Formylation: The reaction starts with guaethol (o-ethoxyphenol).

-

Reaction with Dichlorocarbene (B158193): Guaethol is treated with chloroform (B151607) (CHCl₃) and a strong base, such as sodium hydroxide (B78521). This generates a dichlorocarbene intermediate which reacts with the phenoxide ring, primarily at the position para to the hydroxyl group, to introduce the aldehyde function and form this compound.[14][15]

Biosynthesis Pathway (Emerging)

Reflecting a modern trend towards sustainable and "green" chemistry, biosynthetic routes for producing this compound are being explored. These methods leverage microbial fermentation to perform complex chemical transformations under mild conditions.[16]

Logical Workflow:

-

Dehydrogenation: A substrate like 3-ethoxy-4-hydroxymandelic acid is introduced into a fermentation medium containing a genetically engineered microorganism (e.g., E. coli) that expresses a mandelate (B1228975) dehydrogenase enzyme. This enzyme catalyzes the conversion of the substrate into 3-ethoxy-4-hydroxyacetophenone acid.[16]

-

Decarboxylation: A second microorganism (e.g., Pseudomonas putida), which contains a decarboxylase enzyme, is introduced. This enzyme facilitates the final step, converting the acetophenone (B1666503) acid intermediate into this compound.[16]

Quantitative Data Summary

The efficiency of different synthetic routes can be compared based on reported yields and reaction conditions. The table below summarizes quantitative data derived from scientific literature and patents.

| Synthesis Method | Precursor(s) | Key Reagents / Catalysts | Reported Yield (%) | Notes |

| Glyoxylic Acid | Guaethol, Glyoxylic Acid | NaOH, Oxidizing Agent | 86.3% | One-pot condensation and oxidation simplifies the process.[17] |

| p-Hydroxybenzaldehyde | 3-Bromo-4-hydroxybenzaldehyde | Sodium Ethoxide, CuCl₂ | 98% | High selectivity and yield under moderate conditions.[12] |

| p-Hydroxybenzaldehyde | p-Hydroxybenzaldehyde, Bromine | Sodium Ethoxide, Copper Carbonate | 91% | Two-stage process with bromination followed by ethoxylation.[11] |

| Reimer-Tiemann | o-Ethoxyphenol, Chloroform | NaOH, Triethylamine (B128534) (catalyst) | 82.3% | Optimized using a continuous flow microfluidic reactor.[14][15][18] |

Experimental Protocols

The following protocols provide detailed methodologies for two of the key synthesis methods discussed.

Protocol 1: Synthesis from p-Hydroxybenzaldehyde via Bromination

This two-stage protocol is based on methodologies described in the chemical literature.[11]

Stage 1: Bromination of p-Hydroxybenzaldehyde

-

Setup: In a reactor equipped with a stirrer and cooling bath, add p-hydroxybenzaldehyde (0.2 mol), methanol (B129727) (160 ml), and chloroform (250 ml).

-

Cooling: Stir the mixture and cool to 0-5°C using an ice water bath.

-

Bromine Addition: Dissolve bromine (0.23 mol) in chloroform (75 ml). Add this solution dropwise to the reactor over 1.5-2 hours while maintaining the temperature at 0-5°C.

-

Reaction: Continue stirring the reaction for an additional 2.5 hours after the addition is complete.

-

Workup: Purge the system with nitrogen to remove any unreacted bromine. Heat the mixture to distill off the chloroform and a portion of the methanol. The resulting brominated product (primarily 3-bromo-p-hydroxybenzaldehyde) is used directly in the next stage.

Stage 2: Ethoxylation to this compound

-

Reagent Addition: To the reactor containing the brominated product from Stage 1, add sodium ethoxide (e.g., 0.64 mol in a 28% methanol solution) and additional ethanol (B145695) (80 ml).

-

Catalyst Addition: Add a copper catalyst, such as copper(II) carbonate (1.5 g), and a promoter like N,N-dimethylformamide (10 ml).

-

Reaction: Purge the reactor with nitrogen, then heat to 110-120°C. The reaction proceeds under pressure (approx. 0.5-0.6 MPa) for 3-4 hours.

-

Isolation: After cooling, distill the ethanol for recovery. Add water (350 ml) and activated carbon (2 g) to the residue. Heat to 95°C for decolorization and filter while hot.

-

Precipitation & Purification: Cool the filtrate to 60°C and acidify with concentrated HCl to a pH of 2-3 to precipitate the product. Cool further to 10°C, filter the solid, wash, and dry to obtain this compound.

Protocol 2: Reimer-Tiemann Synthesis via Continuous Flow Microfluidics

This protocol is adapted from an optimized procedure using a microfluidic reactor, which offers precise control over reaction parameters.[14][15][18]

1. Reagent Preparation:

-

Solution A: In a flask, prepare a solution by dissolving o-ethoxyphenol (0.05 mol), sodium hydroxide (0.2 mol), and triethylamine (0.00125 mol, 2.5% molar ratio to o-ethoxyphenol) in ethanol (20 ml).

-

Solution B: Prepare a separate solution of chloroform (0.06 mol).

2. Microfluidic Setup:

-

Use a micro-reactor system equipped with two inlet pumps, a micro-mixer, and a temperature-controlled reaction coil (e.g., 45 mL volume).

-

Set the reaction temperature of the coil to 55°C.

3. Reaction Execution:

-

Pump Solution A and Solution B into the micro-mixer at a combined flow rate of 6 mL/min. The molar ratio of o-ethoxyphenol:chloroform:NaOH:triethylamine should be 1:1.2:4.0:0.025.

-

The mixed reagents flow through the heated reaction coil where the Reimer-Tiemann reaction occurs.

4. Product Collection and Purification:

-

Collect the output stream from the reactor and cool it.

-

Acidify the collected solution with sulfuric acid to a pH of 2-3, which will cause the crude this compound to precipitate as a crystalline solid.

-

Filter the product, wash it three times with ethanol, and dry to obtain pure this compound. This method has been reported to achieve a yield of up to 82.3%.[14]

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. ETHYL VANILLIN - Ataman Kimya [atamanchemicals.com]

- 3. primaryinfo.com [primaryinfo.com]

- 4. Ethyl Vanillin Project Information | Agriculture Information [agricultureinformation.com]

- 5. phytochemia.com [phytochemia.com]

- 6. benchchem.com [benchchem.com]

- 7. Vanillin - Wikipedia [en.wikipedia.org]

- 8. bloomtechz.com [bloomtechz.com]

- 9. US20190031588A1 - New vanillin and or this compound, process for their preparations and use thereof - Google Patents [patents.google.com]

- 10. CN103467261B - Synthesizing method of ethyl vanillin - Google Patents [patents.google.com]

- 11. Ethyl vanillin synthesis - chemicalbook [chemicalbook.com]

- 12. CN101417931A - Synthetic method of ethyl vanillin and derivatives thereof - Google Patents [patents.google.com]

- 13. files.core.ac.uk [files.core.ac.uk]

- 14. jocpr.com [jocpr.com]

- 15. jocpr.com [jocpr.com]

- 16. CN102634544B - Biosynthesis method of ethyl vanillin - Google Patents [patents.google.com]

- 17. CN102040495A - Method for synthesizing vanillin by using glyoxylic acid and guaiacol together - Google Patents [patents.google.com]

- 18. researchgate.net [researchgate.net]

In-Depth Technical Guide to the Crystal Structure of Ethylvanillin

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the crystal structure of ethylvanillin (3-ethoxy-4-hydroxybenzaldehyde), a significant flavoring agent and potential scaffold in drug design. The following sections detail its crystallographic data, experimental protocols for its characterization, and visualizations of its molecular and supramolecular architecture.

Crystallographic Data Summary

The crystal structure of this compound has been determined by single-crystal X-ray diffraction. The compound crystallizes in the monoclinic system with the space group P2₁/c.[1] There are two independent molecules in the asymmetric unit. The key crystallographic data and structure refinement parameters are summarized in the tables below.

Table 1: Crystal Data and Structure Refinement for this compound

| Parameter | Value |

| Empirical Formula | C₉H₁₀O₃ |

| Formula Weight | 166.17 |

| Temperature | 296 K |

| Wavelength (Mo Kα) | 0.71073 Å |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Unit Cell Dimensions | |

| a | 13.7352 (6) Å |

| b | 14.4140 (6) Å |

| c | 8.7890 (4) Å |

| α | 90° |

| β | 100.742 (3)° |

| γ | 90° |

| Volume | 1709.55 (13) ų |

| Z | 8 |

| Calculated Density | 1.291 Mg/m³ |

| Absorption Coefficient | 0.10 mm⁻¹ |

| F(000) | 704 |

| Data Collection | |

| Theta range for data collection | 2.1 to 27.6° |

| Index ranges | -17<=h<=17, -18<=k<=18, -11<=l<=11 |

| Reflections collected | 3934 |

| Independent reflections | 2581 [R(int) = 0.048] |

| Refinement | |

| Refinement method | Full-matrix least-squares on F² |

| Data / restraints / parameters | 3934 / 0 / 297 |

| Goodness-of-fit on F² | 1.01 |

| Final R indices [I>2sigma(I)] | R1 = 0.048, wR2 = 0.155 |

| R indices (all data) | R1 = 0.0737, wR2 = 0.155 |

| Largest diff. peak and hole | 0.20 and -0.20 e.Å⁻³ |

Data sourced from Li et al., Acta Crystallographica Section E, 2008.[1]

Molecular Structure and Intermolecular Interactions

The this compound molecule is essentially planar. An important feature of its solid-state conformation is the formation of an intramolecular hydrogen bond between the hydroxyl group and the adjacent ethoxy oxygen atom.

In the crystal lattice, molecules are linked by intermolecular O—H···O hydrogen bonds between the hydroxyl group of one molecule and the carbonyl oxygen of a neighboring molecule. This hydrogen bonding motif connects the molecules into infinite one-dimensional chains that extend along the c-axis. These chains are further organized into layers.

Table 2: Selected Bond Lengths (Å) for this compound

| Bond | Length (Å) | Bond | Length (Å) |

| O1A - C4A | 1.358(2) | O1B - C4B | 1.355(2) |

| O2A - C3A | 1.369(2) | O2B - C3B | 1.368(2) |

| O2A - C8A | 1.433(2) | O2B - C8B | 1.432(2) |

| O3A - C7A | 1.211(2) | O3B - C7B | 1.212(2) |

| C1A - C7A | 1.463(2) | C1B - C7B | 1.465(2) |

| C8A - C9A | 1.503(3) | C8B - C9B | 1.501(3) |

Table 3: Selected Bond Angles (°) for this compound

| Atoms | Angle (°) | Atoms | Angle (°) |

| C3A - O2A - C8A | 117.7(1) | C3B - O2B - C8B | 117.8(1) |

| C2A - C1A - C6A | 119.2(2) | C2B - C1B - C6B | 119.3(2) |

| O3A - C7A - C1A | 124.3(2) | O3B - C7B - C1B | 124.2(2) |

| O2A - C8A - C9A | 107.5(2) | O2B - C8B - C9B | 107.4(2) |

Experimental Protocols

Single-Crystal X-ray Diffraction (SC-XRD)

This protocol outlines the determination of the crystal structure of this compound.

-

Crystal Growth :

-

Dissolve commercially available this compound in a 1:1 ethanol/water solution.

-

Allow the solvent to evaporate slowly at room temperature.

-

Colorless, block-shaped single crystals suitable for X-ray diffraction will form.

-

-

Data Collection :

-

Select a suitable single crystal (typically 0.1-0.5 mm in size) and mount it on a goniometer head.

-

Center the crystal on the diffractometer.

-

Perform data collection using a suitable instrument (e.g., Bruker SMART APEX II CCD) with Mo Kα radiation (λ = 0.71073 Å).

-

Collect a series of frames at different crystal orientations. A temperature of 296 K is typically used.

-

-

Structure Solution and Refinement :

-

Integrate the collected diffraction data and perform necessary corrections (e.g., for Lorentz and polarization effects).

-

Solve the crystal structure using direct methods (e.g., with the SHELXS program).

-

Refine the structure using full-matrix least-squares on F² (e.g., with the SHELXL program).

-

Locate hydrogen atoms in the difference Fourier map and refine them isotropically. All non-hydrogen atoms are refined anisotropically.

-

Powder X-ray Diffraction (PXRD)

PXRD is used to assess the phase purity of the bulk crystalline sample.

-

Sample Preparation :

-

Gently grind a small amount of the crystalline this compound to a fine powder using an agate mortar and pestle.

-

Mount the powder on a flat sample holder.

-

-

Data Collection :

-

Place the sample holder in the powder diffractometer.

-

Collect the diffraction pattern over a 2θ range of, for example, 5° to 50°.

-

-

Data Analysis :

-

Compare the experimental PXRD pattern with the pattern calculated from the single-crystal structure data to confirm phase purity.

-

Differential Scanning Calorimetry (DSC)

DSC is employed to determine the melting point and thermal stability of this compound.

-

Sample Preparation :

-

Accurately weigh a small amount of the this compound sample (typically 2-5 mg) into an aluminum DSC pan.

-

Seal the pan hermetically.

-

-

Data Collection :

-

Place the sample pan and an empty reference pan into the DSC instrument.

-

Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen atmosphere.

-

Record the heat flow as a function of temperature.

-

-

Data Analysis :

-

Determine the onset and peak temperatures of any endothermic or exothermic events. The sharp endotherm corresponds to the melting point of the substance.

-

Visualizations

Molecular Structure of this compound

Caption: 2D representation of the this compound molecule.

Hydrogen Bonding Network in this compound Crystal

Caption: Schematic of the intermolecular hydrogen bonding forming chains.

Single-Crystal X-ray Diffraction Workflow

Caption: Workflow for single-crystal X-ray diffraction analysis.

References

Quantum chemical calculations of ethylvanillin molecular structure

An In-depth Technical Guide to the Quantum Chemical Calculations of Ethylvanillin's Molecular Structure

This technical guide provides a comprehensive overview of the computational approaches used to elucidate the molecular structure of this compound. By leveraging quantum chemical calculations, researchers can gain detailed insights into the geometric and electronic properties of this widely used flavoring agent and antioxidant. This document outlines the methodologies employed, presents key structural data, and visualizes the computational workflows and conformational relationships.

Introduction to this compound and Computational Analysis

This compound (3-ethoxy-4-hydroxybenzaldehyde) is a synthetic compound with a flavor profile similar to vanillin, but more potent.[1] Its molecular structure is fundamental to its chemical reactivity, biological activity, and sensory properties. Quantum chemical calculations, particularly Density Functional Theory (DFT), have become indispensable tools for accurately predicting molecular geometries, conformational energies, and vibrational frequencies, offering a powerful complement to experimental techniques like gas electron diffraction and rotational spectroscopy.[2][3]

Methodologies in Quantum Chemical Calculations

The determination of this compound's molecular structure through computational methods involves a systematic workflow. The primary goal is to find the lowest energy arrangement of atoms on the potential energy surface, which corresponds to the equilibrium geometry of the molecule.[4]

-

Density Functional Theory (DFT): This is a widely used method for calculating the electronic structure of molecules.[5] Specific functionals, such as B3LYP and M05-2X, are often chosen for their balance of accuracy and computational cost in describing systems like this compound.[2] These functionals are paired with a basis set, which is a set of mathematical functions used to build the molecular orbitals. Common basis sets for such molecules include 6-31G, cc-pVTZ, and 6-311++G( ).[5][6]

-

Ab Initio Methods: Methods like Møller-Plesset perturbation theory (MP2) are also employed.[2] These are based on first principles and do not rely on empirical parameterization, often providing a higher level of theory for comparison.[2]

-

Initial Structure Generation: A plausible 3D structure of the this compound molecule is created. This can be done using standard bond lengths and angles or from existing crystallographic data.

-

Geometry Optimization: This is an iterative process where the total energy of the molecule is minimized with respect to the positions of its nuclei.[4] The goal is to locate a stationary point on the potential energy surface.[4] The process is considered complete when the forces on the atoms and the change in energy between steps fall below a certain threshold.

-

Vibrational Frequency Analysis: Following optimization, vibrational frequencies are calculated.[7] This step serves two main purposes:

-

Conformational Search: For flexible molecules like this compound, multiple low-energy conformers may exist due to the rotation around single bonds (e.g., the ethoxy and aldehyde groups).[2] A thorough conformational search is necessary to identify the most stable conformers and their relative energies.

The general workflow for these calculations is depicted below.

Caption: General workflow for quantum chemical molecular structure determination.

Molecular Structure and Geometry of this compound

Quantum chemical calculations provide precise values for bond lengths and angles. Studies have shown that this compound predominantly exists in conformations where a strong intramolecular hydrogen bond is formed between the hydroxyl group's hydrogen and the adjacent ethoxy group's oxygen (O-H···O).[2] This interaction significantly influences the planarity and stability of the molecule. The primary conformational differences then arise from the orientation of the aldehyde group (cis or trans relative to the ethoxy group) and the orientation of the terminal ethyl group (trans or gauche).[2]

The tables below summarize the calculated geometric parameters for the most stable conformer of this compound.

Table 1: Selected Bond Lengths of this compound

| Bond | (U)B3LYP/cc-pVTZ (Å)[6] | Gas Electron Diffraction (Å)[3] |

| 1.397 | 1.397 | |

| r(C1–Caldehyde) | 1.471 | 1.471 |

| r(C3–OEt) | 1.365 | 1.365 |

| r(C4–OH) | 1.352 | 1.352 |

| r(O–CEt) | 1.427 | 1.427 |

| r(C=O) | 1.206 | 1.206 |

| r(O–H) | 0.990 | 0.990 |

Table 2: Selected Bond Angles of this compound

| Angle | (U)B3LYP/cc-pVTZ (°)[6] | Gas Electron Diffraction (°)[3] |

| C6–C1–C2 | 120.2 | 120.2 |

| C2–C1–Caldehyde | 121.7 | 121.7 |

| C1–C=O | 128.8 | 128.8 |

| C4–C3–OEt | 112.8 | 112.8 |

| C3–C4–OH | 119.6 | 119.6 |

| C3–O–CEt | 115.1 | 115.1 |

| O–C–CEt | 102.7 | 102.7 |

Conformational Analysis

The conformational landscape of this compound is primarily defined by the rotational barriers of the aldehyde and ethoxy groups.[2] The presence of the O-H···O intramolecular hydrogen bond significantly stabilizes conformers where the hydroxyl proton is directed towards the ethoxy oxygen. The remaining flexibility gives rise to distinct conformers, which can be identified and their relative stabilities calculated.

Studies combining rotational spectroscopy with DFT and MP2 calculations have identified two main conformers.[2] These conformers differ in the orientation of the aldehyde group (cis or trans) with respect to the ethoxy group. The ethoxy group itself can adopt trans (in-plane) or gauche (out-of-plane) orientations.[2]

Caption: Conformational relationships in the this compound molecule.

Conclusion

Quantum chemical calculations, particularly DFT, provide a robust and accurate framework for determining the molecular structure of this compound. The theoretical results for bond lengths and angles are in excellent agreement with experimental data from gas electron diffraction.[3] Computational studies have successfully characterized the key intramolecular hydrogen bond and identified the most stable conformers, offering critical insights for researchers in medicinal chemistry and materials science. This detailed structural knowledge is essential for understanding the molecule's interactions in biological systems and for the rational design of new derivatives.

References

- 1. This compound | C9H10O3 | CID 8467 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Optimization of molecular geometries | PennyLane Demos [pennylane.ai]

- 5. Vanillin and isovanillin: comparative vibrational spectroscopic studies, conformational stability and NLO properties by density functional theory calculations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. arxiv.org [arxiv.org]

- 8. chimia.ch [chimia.ch]

Ethylvanillin: A Comprehensive Toxicological Profile and Safety Guide for Laboratory Applications

Introduction: Ethylvanillin (3-ethoxy-4-hydroxybenzaldehyde), a synthetic aromatic aldehyde, is a widely utilized flavoring agent in the food, beverage, and pharmaceutical industries, prized for its intense vanilla-like aroma. For researchers, scientists, and drug development professionals, a thorough understanding of its toxicological profile and safety requirements is paramount to ensure safe handling and accurate experimental design. This guide provides an in-depth overview of the toxicology of this compound and outlines essential safety protocols for its use in a laboratory setting.

Toxicological Profile